molecular formula C15H11ClN4OS2 B2523296 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1311878-13-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2523296
CAS No.: 1311878-13-3
M. Wt: 362.85
InChI Key: LRCTXBJDXNVHNY-UHFFFAOYSA-N
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Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide” is a chemical compound that belongs to the 1,3,4-thiadiazole class of compounds . This class of compounds is known for exhibiting a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Scientific Research Applications

Molecular Interaction Studies

One area of research involves investigating the molecular interactions of structurally similar compounds with biological receptors, such as the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method have identified distinct conformations of compounds, aiding in the development of pharmacophore models for receptor ligands. This research contributes to understanding the steric and electrostatic requirements for receptor binding, offering insights into antagonist activity mechanisms (Shim et al., 2002).

Synthesis and Biological Activity of Novel Compounds

Another significant application involves the synthesis of novel heterocyclic aryl monoazo organic compounds, including those with selenium, for dyeing polyester fibers. These compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing the potential for developing sterile and/or biologically active fabrics used in various life applications (Khalifa et al., 2015).

Antiviral and Antimicrobial Activities

Research has also focused on the antiviral and antimicrobial potentials of thiadiazole sulfonamides, derived from compounds such as 4-chlorobenzoic acid. These studies have identified compounds with specific activity against tobacco mosaic virus, highlighting the therapeutic potential of thiadiazole derivatives in combating viral diseases (Chen et al., 2010).

Development of Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of novel compounds for potential antidepressant and nootropic effects represent another research avenue. Compounds with specific structural modifications have demonstrated significant activity in models assessing antidepressant and cognitive enhancing effects, underscoring the relevance of this chemical scaffold in developing CNS active agents (Thomas et al., 2016).

Exploration of Anticancer and Antimicrobial Agents

Lastly, the synthesis and molecular docking studies of new compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, have been conducted to explore their anticancer and antimicrobial properties. These studies offer promising insights into the development of pharmaceutical drugs capable of overcoming microbe resistance (Katariya et al., 2021).

Future Directions

The future directions for “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide” and similar compounds include further exploration of their biological activities and mechanisms of action . Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS2/c1-22-13-10(6-4-8-17-13)12(21)18-15-20-19-14(23-15)9-5-2-3-7-11(9)16/h2-8H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCTXBJDXNVHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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